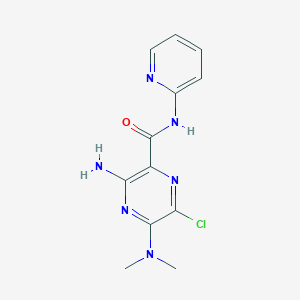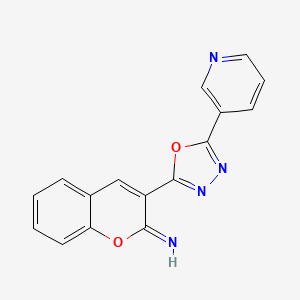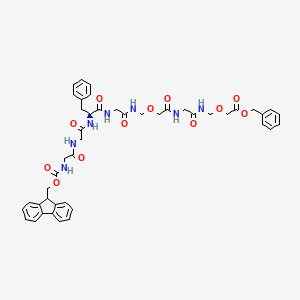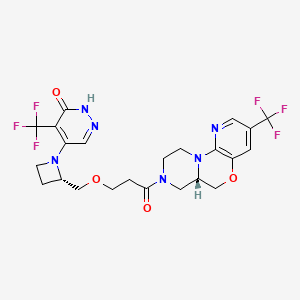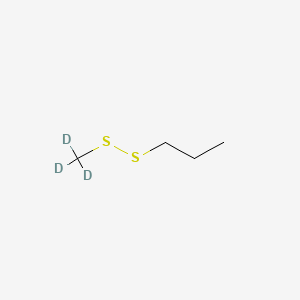
Methyl propyl disulfide-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl propyl disulfide-d3 is a deuterated analog of methyl propyl disulfide, a sulfur-containing organic compound. The deuterium labeling is used for tracing and studying the compound’s behavior in various chemical and biological processes. This compound is often utilized in scientific research due to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl propyl disulfide-d3 can be synthesized through the reaction of deuterated methyl iodide with propyl thiol in the presence of a base. The reaction typically occurs under mild conditions, such as room temperature, and yields the deuterated disulfide compound.
Industrial Production Methods
Industrial production of this compound involves the use of deuterated precursors and controlled reaction environments to ensure high purity and yield. The process may include steps such as distillation and purification to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl propyl disulfide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiolates or alkoxides can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted disulfides.
Applications De Recherche Scientifique
Methyl propyl disulfide-d3 is used in a wide range of scientific research applications:
Chemistry: It serves as a tracer in studying reaction mechanisms and kinetics.
Biology: The compound is used to investigate the role of sulfur-containing compounds in biological systems.
Medicine: Research on its potential therapeutic effects, including antifungal activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Methyl propyl disulfide-d3 exerts its effects by interacting with cellular components, leading to mitochondrial dysfunction and apoptosis. The compound elevates calcium levels and reactive oxygen species (ROS), triggering cell death pathways. This mechanism is particularly relevant in its antifungal activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl propyl disulfide
- Dipropyl disulfide
- Methyl disulfide
Uniqueness
Methyl propyl disulfide-d3 is unique due to its deuterium labeling, which allows for precise tracking and analysis in research studies. This labeling provides insights into the compound’s pharmacokinetics and metabolic pathways, distinguishing it from its non-deuterated counterparts .
Propriétés
Formule moléculaire |
C4H10S2 |
|---|---|
Poids moléculaire |
125.3 g/mol |
Nom IUPAC |
1-(trideuteriomethyldisulfanyl)propane |
InChI |
InChI=1S/C4H10S2/c1-3-4-6-5-2/h3-4H2,1-2H3/i2D3 |
Clé InChI |
PUCHCUYBORIUSM-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])SSCCC |
SMILES canonique |
CCCSSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


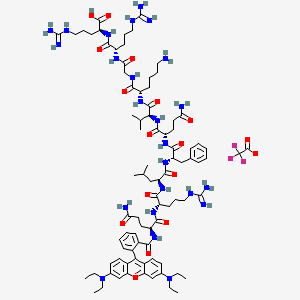
![N-[(4-tert-butylphenyl)methyl]-6-phenyl-3-pyridin-2-yl-1,2,4-triazin-5-amine](/img/structure/B15136817.png)
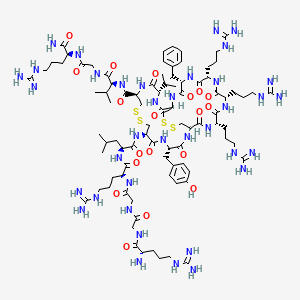
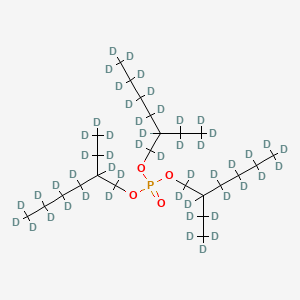
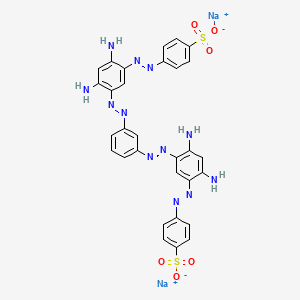
![2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(pentafluoro-λ6-sulfanyl)benzoic acid](/img/structure/B15136836.png)
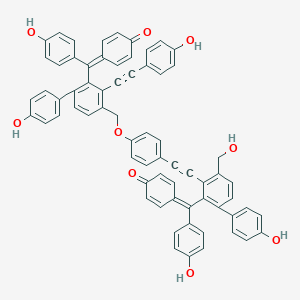
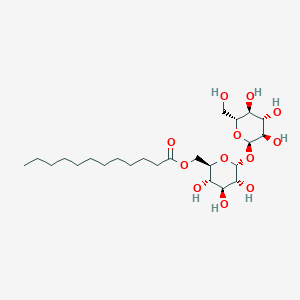
![6,7,13-trihydroxy-14-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B15136848.png)
![2-[4-[[4-[4-[4-Amino-6-(4-morpholin-4-ylanilino)-1,3,5-triazin-2-yl]piperazin-1-yl]-6-(4-phenoxyanilino)-1,3,5-triazin-2-yl]amino]butyl]guanidine](/img/structure/B15136851.png)
